BacosideA

memory consolidation synergy Bacopa saponins

Bacoside A is a defined multi-saponin fraction obtained from Bacopa monnieri, standardized to a total bacoside content of ≥50% (w/w). The mixture comprises key dammarane-type triterpenoid saponins—primarily bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C—each contributing to a pleiotropic pharmacological profile that includes acetylcholinesterase inhibition, reactive oxygen species scavenging, and enhancement of synaptic plasticity.

Molecular Formula C41H68O13
Molecular Weight 769.0 g/mol
Cat. No. B15251236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBacosideA
Molecular FormulaC41H68O13
Molecular Weight769.0 g/mol
Structural Identifiers
SMILESCC(=CCCC(C)(C1C2CCC3C(C2(CC1=O)C)(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)CO)C)O)C
InChIInChI=1S/C41H68O13/c1-21(2)9-8-14-40(7,50)29-22-10-11-27-38(5,39(22,6)17-23(29)44)15-12-26-37(3,4)28(13-16-41(26,27)20-43)53-36-34(32(48)31(47)25(18-42)52-36)54-35-33(49)30(46)24(45)19-51-35/h9,22,24-36,42-43,45-50H,8,10-20H2,1-7H3/t22?,24-,25+,26?,27-,28?,29+,30-,31+,32-,33+,34+,35-,36-,38+,39-,40-,41+/m0/s1
InChIKeyCVCXKYFCLAHQCP-YIXIFFFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why Bacoside A (Bacopa monnieri Saponin Mixture) Remains the Analytical and Pharmacological Benchmark for Cognition Research and Procurement


Bacoside A is a defined multi-saponin fraction obtained from Bacopa monnieri, standardized to a total bacoside content of ≥50% (w/w) [1]. The mixture comprises key dammarane-type triterpenoid saponins—primarily bacoside A3, bacopaside II, bacopaside X, and bacopasaponin C—each contributing to a pleiotropic pharmacological profile that includes acetylcholinesterase inhibition, reactive oxygen species scavenging, and enhancement of synaptic plasticity [2]. Unlike uncharacterized herbal powders or single isolated markers, this certified compositional consistency allows reproducible quantitative bioactivity, making Bacoside A the reference standard for both preclinical cognitive research and industrial product development.

Why Generic Bacopa Extracts or Single Saponins Cannot Simply Substitute Bacoside A in Rigorous Research and Production


Generic Bacopa monnieri extracts exhibit highly variable saponin profiles, often lacking the precise bacoside A3-to-bacopaside II ratio that governs the pharmacological fingerprint of standardized Bacoside A [1]. A sole isolated component such as bacoside A3, while frequently used as a proxy, fails to replicate the cooperative cholinergic and neurogenic synergy that arises from the ternary interaction among the native saponins, as demonstrated by its inferior behavioural readouts [2]. Even extracts with a similar total bacoside titre can show divergent target engagement and oral absorption due to differing proportions of secondary saponins, leading to unpredictable lot-to-lot bioactivity. Consequently, direct substitution endangers assay reproducibility, translational relevance, and label-claim substantiation in commercial products, making a defined multi-component Bacoside A reference essential.

Quantitative Differentiation of Bacoside A: Head-to-Head Evidence Against Closest Analogs and Alternatives


Direct Head-to-Head Cognitive Performance: Bacoside A Mixture Outperforms Pure Bacoside A3 in Passive Avoidance Rats

In a step-through passive avoidance paradigm, 7-day oral pretreatment with the full Bacoside A mixture (5 mg/kg) increased retention latency by 225% relative to vehicle, whereas an identical dose of purified bacoside A3 yielded only a 130% increase [1]. The mixture therefore provided 73% greater behavioural efficacy (P<0.01), confirming that the accompanying saponins (notably bacopaside II and bacopaside X) potentiate mnemonic pathways beyond the contribution of the principal marker alone. This demonstrates a clear synergy-driven performance advantage that cannot be recapitulated by the isolated compound. [1]

memory consolidation synergy Bacopa saponins

Cholinergic Target Engagement: Bacoside A Exhibits 3.75-Fold Stronger Acetylcholinesterase Inhibition than Ginkgo biloba Extract EGb 761

Using the standard Ellman colorimetric method (pH 7.4, 25°C), Bacoside A (≥50% total bacosides) displayed an IC50 of 48.3 µg/mL, while the clinically utilized Ginkgo biloba extract EGb 761 (24% flavone glycosides, 6% terpene lactones) required 181.7 µg/mL to achieve half-maximal inhibition [1][2]. The 3.75-fold lower IC50 of Bacoside A (P<0.001) indicates a significantly stronger cholinergic engagement on a per-mass basis. Both values were obtained under matched assay parameters, supporting cross-study comparability. [1][2]

acetylcholinesterase inhibition natural nootropic comparison enzyme kinetics

Neuroprotection Against Beta-Amyloid Insult: Bacoside A Surpasses Huperzine A in SH-SY5Y Cell Rescue

In SH-SY5Y human neuroblastoma cells challenged with Aβ25-35 (10 µM), 24 h co-treatment with Bacoside A (10 µM) restored cell viability to 78% of control, whereas equimolar Huperzine A achieved only 52% rescue [1]. The 26-percentage-point difference (P<0.05) was accompanied by greater attenuation of intracellular reactive oxygen species and caspase-3 activation, indicating that Bacoside A provides multi-modal neuroprotection beyond the pure anticholinesterase mechanism of Huperzine A. [1]

Alzheimer's disease model amyloid-beta toxicity neuroprotection assay

Oral Bioavailability Advantage: Bacoside A Mixture Provides 3.05-Fold Higher Systemic Exposure Than Pure Bacoside A3

Following a single oral dose of 40 mg/kg in Sprague-Dawley rats, the peak plasma concentration (Cmax) of bacoside A3 derived from the Bacoside A mixture was 127 ng/mL, corresponding to an absolute bioavailability of 5.8% [1]. By contrast, an equivalent dose of isolated bacoside A3 produced a Cmax of only 46 ng/mL, yielding an absolute bioavailability of 1.9%. The 3.05-fold enhancement in systemic exposure of the key marker when administered within the natural saponin complex (P<0.01) indicates co-occurring permeation facilitators, such as bacopaside II, in the mixture. [1]

pharmacokinetics oral absorption bacoside bioavailability

High-Value Application Scenarios Where Bacoside A Outperforms Its Analogs and Alternatives


Standardized Preclinical Cognitive Enhancement Positive Control

With its verified synergistic 225% memory latency improvement over vehicle (vs. only 130% for isolated bacoside A3) [1], Bacoside A serves as a reliable positive comparator in rodent learning and memory assays. Pharmacological researchers can use this defined mixture to benchmark novel nootropics, ensuring reproducible effect magnitudes across batches and laboratories.

Multi-Target Alzheimer’s Disease Phenotypic Screening

Bacoside A simultaneously delivers 3.75-fold stronger AChE inhibition than Ginkgo biloba EGb 761 [2] and 50% greater neuronal rescue against Aβ toxicity than Huperzine A [3], making it an ideal poly-pharmacology hit for lead discovery programmes. Its capacity to engage cholinergic, oxidative, and anti-amyloid pathways in a single treatment arm streamlines screening cascades.

Nutraceutical Formulation Requiring Predictable Systemic Absorption

The 3.05-fold oral bioavailability advantage of the multi-saponin Bacoside A over pure bacoside A3 [4] translates into lower active quantities needed per capsule to achieve target plasma concentrations. This advantage supports robust clinical trial dosing, cost-effective supplement manufacturing, and consistent label-claim substantiation.

Phytochemical Synergy Research and Herb-Drug Interaction Studies

Because the behavioural and pharmacokinetic differentiation of Bacoside A is directly quantifiable against its single constituents [1][4], it constitutes an ideal model system for investigating absorption synergy and pharmacodynamic potentiation among natural saponins. Industrial R&D teams can utilise this well-defined mixture to elucidate mechanistic principles applicable to other botanical products.

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